molecular formula C26H32O8 B1259797 Isoobacunoic acid

Isoobacunoic acid

Cat. No. B1259797
M. Wt: 472.5 g/mol
InChI Key: HEKGWBIGPAUHQK-UGVRIGBXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isoobacunoic acid is a natural product found in Skimmia japonica, Skimmia reevesiana, and other organisms with data available.

Scientific Research Applications

Purification from Natural Sources

Isoobacunoic acid has been successfully isolated and purified from natural sources, specifically from the segment membranes of pomelo (Citrus Grandis). A method involving macroporous resin, High-Speed Counter Current Chromatography (HSCCC), and semi-preparative HPLC was established for this purpose, achieving high purity levels of up to 95% for this compound. This process also yielded naringin as a by-product, showcasing the potential for obtaining health care products from fruit processing by-products (Xiang et al., 2014).

Biochemical and Microbiological Research

This compound and its related compounds have been a subject of interest in various biochemical and microbiological studies. Research has focused on areas like nucleic acid amplification, synthesis of modified nucleobases, and characterization of microbial lipid compositions. These studies are vital for advancing our understanding of biochemical processes and developing novel applications in biotechnology and medicine (Zhao et al., 2015); (Burgula et al., 2012); (Damsté et al., 2014).

Antibacterial and Antioxidant Properties

Studies have also explored the antimicrobial and antioxidant properties of compounds related to this compound. These findings are significant for developing new antimicrobial drugs and understanding the potential health benefits of these compounds (Kuete et al., 2009); (Zhou et al., 2014).

Medical Research and Applications

This compound and its derivatives are being studied for their potential applications in medical research. This includes exploring their effects on various biological pathways and investigating their role in disease prevention and treatment. Such research is crucial for developing new therapeutic strategies and understanding the complex interactions between different biochemical compounds and the human body (Naveed et al., 2018); (Liu et al., 2023).

properties

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

2-[(1R,2R,4S,7S,8S,11R,12R,13S,16R)-7-(furan-3-yl)-1,8,12,15,15-pentamethyl-5,18-dioxo-3,6,14-trioxapentacyclo[9.7.0.02,4.02,8.012,16]octadecan-13-yl]acetic acid

InChI

InChI=1S/C26H32O8/c1-22(2)15-10-16(27)25(5)14(24(15,4)17(33-22)11-18(28)29)6-8-23(3)19(13-7-9-31-12-13)32-21(30)20-26(23,25)34-20/h7,9,12,14-15,17,19-20H,6,8,10-11H2,1-5H3,(H,28,29)/t14-,15+,17+,19+,20-,23+,24-,25+,26-/m1/s1

InChI Key

HEKGWBIGPAUHQK-UGVRIGBXSA-N

Isomeric SMILES

C[C@@]12CC[C@@H]3[C@@]4([C@@H](CC(=O)[C@]3([C@@]15[C@H](O5)C(=O)O[C@H]2C6=COC=C6)C)C(O[C@H]4CC(=O)O)(C)C)C

SMILES

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C

Canonical SMILES

CC1(C2CC(=O)C3(C(C2(C(O1)CC(=O)O)C)CCC4(C35C(O5)C(=O)OC4C6=COC=C6)C)C)C

synonyms

isoobacunoic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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